molecular formula C17H12O4 B13491910 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one

4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one

Cat. No.: B13491910
M. Wt: 280.27 g/mol
InChI Key: OCFJBOMVRVEDTG-UHFFFAOYSA-N
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Description

4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with two hydroxyphenyl groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Scientific Research Applications

4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(4-hydroxyphenyl)-2H-pyran-2-one is unique due to its pyran ring structure, which imparts distinct chemical and physical properties compared to other bisphenol derivatives.

Properties

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

4,5-bis(4-hydroxyphenyl)pyran-2-one

InChI

InChI=1S/C17H12O4/c18-13-5-1-11(2-6-13)15-9-17(20)21-10-16(15)12-3-7-14(19)8-4-12/h1-10,18-19H

InChI Key

OCFJBOMVRVEDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)OC=C2C3=CC=C(C=C3)O)O

Origin of Product

United States

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